Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate
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Overview
Description
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminothiophenol with a brominated carbonyl compound. One common method is the reaction of 2-aminothiophenol with 2-bromoacetophenone under acidic conditions to form the benzothiazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate involves its interaction with various molecular targets. The bromine atom and the benzothiazole ring are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate: Similar structure but with a different ester group.
2-Methyl-1,3-benzothiazol-6-amine: Lacks the bromine atom and ester group, leading to different reactivity and applications.
Uniqueness
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl ester group makes it a valuable intermediate in organic synthesis and a promising candidate in drug discovery .
Properties
Molecular Formula |
C11H10BrNO2S |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate |
InChI |
InChI=1S/C11H10BrNO2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
SLFSAFQDYCBWFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
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